5-Tert-butyl-1,3,4-oxadiazole-2-carbaldehyde
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Overview
Description
5-Tert-butyl-1,3,4-oxadiazole-2-carbaldehyde is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by its unique structure, which includes a tert-butyl group attached to the oxadiazole ring. The presence of the oxadiazole ring imparts significant chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-1,3,4-oxadiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of tert-butylamidoxime with an aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate nitrile oxide, which then undergoes cyclization to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) are commonly used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-1,3,4-oxadiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxadiazole ring can undergo substitution reactions, where functional groups are introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic and nucleophilic reagents can be used under various conditions to introduce different functional groups.
Major Products Formed
Oxidation: 5-Tert-butyl-1,3,4-oxadiazole-2-carboxylic acid.
Reduction: 5-Tert-butyl-1,3,4-oxadiazole-2-methanol.
Substitution: Various substituted oxadiazole derivatives depending on the reagents used.
Scientific Research Applications
5-Tert-butyl-1,3,4-oxadiazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-1,3,4-oxadiazole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-Tert-butyl-1,3,4-oxadiazol-2-amine: Similar structure but with an amine group instead of an aldehyde group.
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Contains a biphenyl group, making it more complex.
5-Tert-butyl-3-p-tolyl-1,2,4-oxadiazole: Similar structure but with a different substitution pattern on the oxadiazole ring.
Uniqueness
5-Tert-butyl-1,3,4-oxadiazole-2-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for further chemical modifications. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
944897-84-1 |
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Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
5-tert-butyl-1,3,4-oxadiazole-2-carbaldehyde |
InChI |
InChI=1S/C7H10N2O2/c1-7(2,3)6-9-8-5(4-10)11-6/h4H,1-3H3 |
InChI Key |
ZDZYEXPSLPDMOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(O1)C=O |
Origin of Product |
United States |
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